Cas no 16817-24-6 (3,7-DIMETHYL-BENZOFURAN-2-CARBOXYLIC ACID)

3,7-DIMETHYL-BENZOFURAN-2-CARBOXYLIC ACID structure
16817-24-6 structure
Product name:3,7-DIMETHYL-BENZOFURAN-2-CARBOXYLIC ACID
CAS No:16817-24-6
MF:C11H10O3
Molecular Weight:190.1953
CID:892599
PubChem ID:3163284

3,7-DIMETHYL-BENZOFURAN-2-CARBOXYLIC ACID 化学的及び物理的性質

名前と識別子

    • 3,7-DIMETHYL-BENZOFURAN-2-CARBOXYLIC ACID
    • 3,7-dimethyl-1-benzofuran-2-carboxylic acid
    • ASINEX-REAG BAS 12719308
    • 3,7-dimethyl-1-benzofuran-2-carboxylic acid, AldrichCPR
    • EN300-53340
    • 3,7-Dimethyl-2-benzofurancarboxylic acid
    • DTXSID40390336
    • CHEMBL2314507
    • CS-0251051
    • F2169-0501
    • 3,7-dimethylbenzofuran-2-carboxylic acid
    • SCHEMBL11748492
    • 3,7-dimethylbenzofuran-2-carboxylicacid
    • BDBM50424722
    • G38050
    • AB01323190-02
    • NCGC00327699-01
    • Z384972000
    • DB-394248
    • 16817-24-6
    • AKOS000360032
    • MDL: MFCD07186500
    • インチ: InChI=1S/C11H10O3/c1-6-4-3-5-8-7(2)10(11(12)13)14-9(6)8/h3-5H,1-2H3,(H,12,13)
    • InChIKey: KUEJSYJMMRPGTH-UHFFFAOYSA-N
    • SMILES: CC1=C2C(=CC=C1)C(=C(C(=O)O)O2)C

計算された属性

  • 精确分子量: 190.062994177g/mol
  • 同位素质量: 190.062994177g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 239
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 50.4Ų
  • XLogP3: 2.9

じっけんとくせい

  • 密度みつど: 1.3±0.1 g/cm3
  • Boiling Point: 345.1±37.0 °C at 760 mmHg
  • フラッシュポイント: 162.5±26.5 °C
  • じょうきあつ: 0.0±0.8 mmHg at 25°C

3,7-DIMETHYL-BENZOFURAN-2-CARBOXYLIC ACID Security Information

3,7-DIMETHYL-BENZOFURAN-2-CARBOXYLIC ACID Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chemenu
CM379824-1g
3,7-dimethyl-1-benzofuran-2-carboxylic acid
16817-24-6 95%+
1g
$249 2023-02-17
Life Chemicals
F2169-0501-0.25g
3,7-Dimethyl-benzofuran-2-carboxylic acid
16817-24-6 95%+
0.25g
$211.0 2023-09-06
Life Chemicals
F2169-0501-1g
3,7-Dimethyl-benzofuran-2-carboxylic acid
16817-24-6 95%+
1g
$235.0 2023-09-06
Life Chemicals
F2169-0501-10g
3,7-Dimethyl-benzofuran-2-carboxylic acid
16817-24-6 95%+
10g
$987.0 2023-09-06
TRC
D462273-50mg
3,7-Dimethyl-2-benzofurancarboxylic Acid
16817-24-6
50mg
$ 70.00 2022-06-05
A2B Chem LLC
AE99726-250mg
3,7-Dimethylbenzofuran-2-carboxylic acid
16817-24-6 95%
250mg
$146.00 2024-04-20
A2B Chem LLC
AE99726-2.5g
3,7-Dimethylbenzofuran-2-carboxylic acid
16817-24-6 95%
2.5g
$623.00 2024-04-20
A2B Chem LLC
AE99726-50mg
3,7-Dimethylbenzofuran-2-carboxylic acid
16817-24-6 95%
50mg
$84.00 2024-04-20
Aaron
AR00AQFU-10g
3,7-DIMETHYL-BENZOFURAN-2-CARBOXYLIC ACID
16817-24-6 95%
10g
$1708.00 2023-12-15
1PlusChem
1P00AQ7I-50mg
3,7-DIMETHYL-BENZOFURAN-2-CARBOXYLIC ACID
16817-24-6 95%
50mg
$110.00 2025-02-25

3,7-DIMETHYL-BENZOFURAN-2-CARBOXYLIC ACID 関連文献

3,7-DIMETHYL-BENZOFURAN-2-CARBOXYLIC ACIDに関する追加情報

Exploring the Properties and Applications of 3,7-DIMETHYL-BENZOFURAN-2-CARBOXYLIC ACID (CAS No. 16817-24-6)

3,7-DIMETHYL-BENZOFURAN-2-CARBOXYLIC ACID (CAS No. 16817-24-6) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This compound belongs to the benzofuran family, a class of heterocyclic structures known for their diverse biological activities. With the increasing demand for novel drug intermediates and functional materials, researchers are actively exploring the potential of 3,7-DIMETHYL-BENZOFURAN-2-CARBOXYLIC ACID in various applications.

The molecular structure of 3,7-DIMETHYL-BENZOFURAN-2-CARBOXYLIC ACID features a benzofuran core substituted with methyl groups at positions 3 and 7, along with a carboxylic acid functional group at position 2. This unique arrangement contributes to its distinct physicochemical properties, making it a valuable building block in organic synthesis. Recent studies have highlighted its role as a precursor in the development of bioactive molecules, particularly in the field of medicinal chemistry.

One of the most frequently asked questions about 3,7-DIMETHYL-BENZOFURAN-2-CARBOXYLIC ACID relates to its synthesis and purification methods. The compound is typically synthesized through multi-step organic reactions, including cyclization and oxidation processes. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to ensure its purity and structural integrity. These methods align with the growing emphasis on green chemistry and sustainable production practices in the chemical industry.

In the context of current research trends, 3,7-DIMETHYL-BENZOFURAN-2-CARBOXYLIC ACID has shown promise in the development of pharmaceutical intermediates. Its structural motif is often incorporated into molecules designed for anti-inflammatory and antioxidant applications. Researchers are particularly interested in its potential to modulate biological pathways, which could lead to breakthroughs in drug discovery. This aligns with the broader industry focus on precision medicine and targeted therapies.

The compound's stability and solubility characteristics make it suitable for various formulation strategies. Scientists are investigating its behavior in different solvent systems and its compatibility with excipients commonly used in drug delivery systems. These studies are crucial for optimizing its performance in pharmaceutical formulations, addressing one of the key challenges in modern drug development.

From an industrial perspective, 3,7-DIMETHYL-BENZOFURAN-2-CARBOXYLIC ACID (CAS No. 16817-24-6) represents an important intermediate in fine chemical production. Manufacturers are increasingly focusing on scalable synthesis routes to meet the growing demand from research institutions and pharmaceutical companies. Quality control measures for this compound typically include rigorous testing for impurity profiles and residual solvents, reflecting the industry's commitment to product safety and consistency.

Recent advancements in computational chemistry have enabled more efficient exploration of 3,7-DIMETHYL-BENZOFURAN-2-CARBOXYLIC ACID's molecular properties. Researchers are using molecular docking and quantum mechanical calculations to predict its interactions with biological targets, accelerating the discovery of potential applications. This approach aligns with the current trend toward in silico drug design, which reduces development time and costs.

The analytical characterization of 3,7-DIMETHYL-BENZOFURAN-2-CARBOXYLIC ACID involves comprehensive techniques including mass spectrometry, infrared spectroscopy, and X-ray crystallography. These methods provide detailed insights into its molecular structure and purity, which are essential for research and development purposes. The compound's spectral data has become increasingly important for researchers working on structure-activity relationships.

As the scientific community continues to explore benzofuran derivatives, 3,7-DIMETHYL-BENZOFURAN-2-CARBOXYLIC ACID remains a compound of significant interest. Its potential applications extend beyond pharmaceuticals to areas such as material science and agrochemical research. Future studies may reveal additional uses for this versatile compound, particularly in emerging fields like biodegradable materials and sustainable chemistry.

For researchers seeking information about 3,7-DIMETHYL-BENZOFURAN-2-CARBOXYLIC ACID, common queries often relate to its storage conditions, handling precautions, and commercial availability. Proper storage typically requires protection from moisture and light, while handling should follow standard laboratory safety protocols. These practical considerations are essential for maintaining the compound's stability and ensuring reproducible experimental results.

The growing body of literature on 3,7-DIMETHYL-BENZOFURAN-2-CARBOXYLIC ACID reflects its importance in contemporary chemical research. As new synthetic methodologies and applications continue to emerge, this compound is likely to play an increasingly significant role in the development of innovative chemical solutions. Its versatility and unique structural features position it as a valuable tool for researchers across multiple disciplines.

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